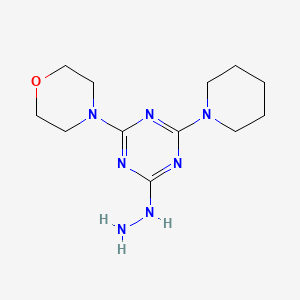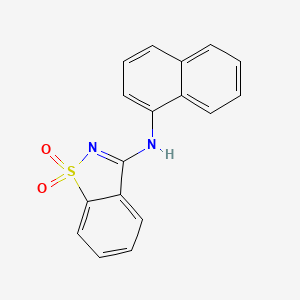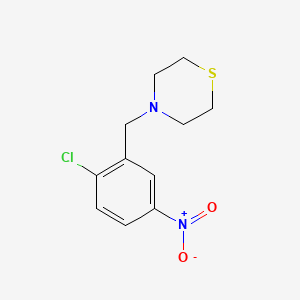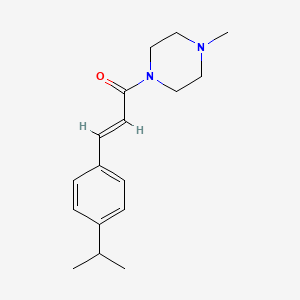
(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine is a complex organic compound that features a triazine ring substituted with morpholine, piperidine, and hydrazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine typically involves multi-step organic reactions. One common method includes the reaction of 4-morpholin-4-yl-1,3,5-triazine with piperidine under controlled conditions to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazine
- (6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine
- (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)amine
Uniqueness
(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine is unique due to the presence of both morpholine and piperidine groups on the triazine ring, along with the hydrazine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N7O/c13-17-10-14-11(18-4-2-1-3-5-18)16-12(15-10)19-6-8-20-9-7-19/h1-9,13H2,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBWNHXPDIGNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-acetyl-3-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5656409.png)
![N-cyclopropyl-3-{5-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5656410.png)
![N-phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5656423.png)

![(1S,5R)-3-[(3-chloro-4-methoxyphenyl)methyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5656431.png)

![1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(1H-benzimidazol-2-ylmethoxy)ethanone](/img/structure/B5656449.png)
![methyl 2-{[4-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}piperidine-1-carboxylate](/img/structure/B5656452.png)
![3-[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5656453.png)
![4-Fluoro-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)-benzamide](/img/structure/B5656457.png)
![N-[2-(1-METHYL-1H-13-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE](/img/structure/B5656465.png)
![3,5-dimethyl-4-[4-(methylsulfonyl)phenyl]isoxazole](/img/structure/B5656476.png)


